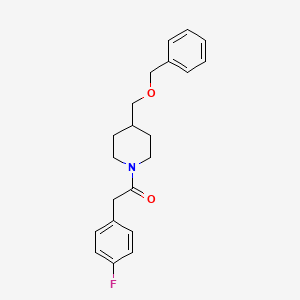

![molecular formula C19H18N4O5S B3013532 N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide CAS No. 946224-45-9](/img/structure/B3013532.png)

N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

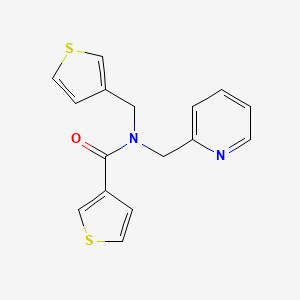

The compound "N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its potential in medicinal chemistry due to its antimicrobial and antioxidant properties. The structure of this compound suggests that it may have interesting biological activities, similar to other benzenesulfonamide derivatives that have been explored for their potential as antioxidants and antimicrobial agents .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their precursors. For instance, a series of N-(indazolyl) benzenesulfonamide derivatives were synthesized by reducing a nitroindazole with SnCl2 followed by reaction with various aryl sulphonyl chlorides in pyridine . Similarly, the direct N-alkylation of aminobenzenesulfonamides with alcohols has been reported, showcasing a strategy that could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These methods provide detailed information about the molecular framework and the nature of substituents attached to the benzenesulfonamide core. The presence of a benzo[d][1,3]dioxol-5-ylmethyl group and a pyridazinyl moiety in the compound of interest suggests a complex molecular structure that may engage in various interactions with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including N-alkylation and aminohydroxylation. For example, N-alkylation of 2-azidobenzenesulfonamide with an alkene followed by aminohydroxylation can lead to the formation of a precursor for pyrrolobenzothiadiazepine synthesis . These reactions highlight the chemical versatility of the benzenesulfonamide scaffold and suggest that the compound may also be amenable to further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. The methoxy and benzo[d][1,3]dioxol-5-ylmethyl groups in the compound of interest are likely to impact its physical properties and its interaction with biological systems. The antimicrobial and antioxidant activities of similar compounds have been evaluated, indicating that these properties may also be relevant for the compound .

Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer Treatment

Research on related compounds, particularly those involving zinc phthalocyanines substituted with benzenesulfonamide derivatives, has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. Such features make these compounds promising Type II photosensitizers for cancer treatment in PDT, offering a non-invasive treatment option with fewer side effects compared to conventional therapies (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Substituted indazole derivatives, including some structurally similar to the query compound, have been synthesized and shown to possess significant antiproliferative and apoptotic activities against human tumor cell lines such as A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma). These compounds can induce cell cycle arrest and apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents in cancer treatment (Abbassi et al., 2014).

Catalytic Applications

Sulfonated Schiff base copper(II) complexes derived from similar sulfonamide structures have been identified as efficient and selective catalysts in alcohol oxidation. These complexes demonstrate high turnover frequencies (TOFs) and selectivity in the oxidation of primary and secondary alcohols under solvent- and additive-free conditions, showcasing their utility in green chemistry applications (Hazra et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[6-(1,3-benzodioxol-5-ylmethylamino)pyridazin-3-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S/c1-26-14-3-5-15(6-4-14)29(24,25)23-19-9-8-18(21-22-19)20-11-13-2-7-16-17(10-13)28-12-27-16/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENNJBXPYRHJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

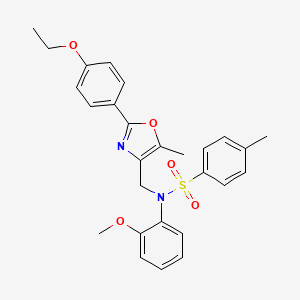

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

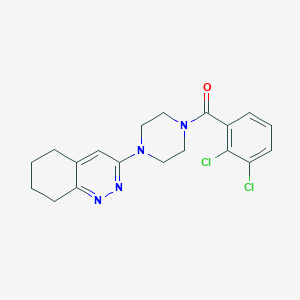

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)

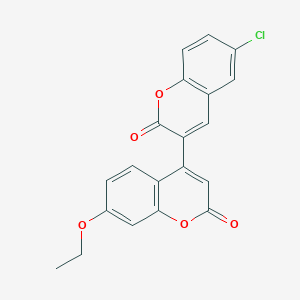

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)

![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)